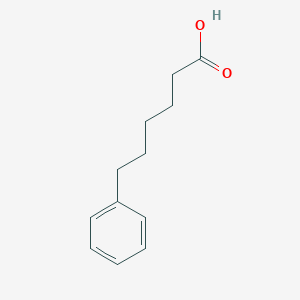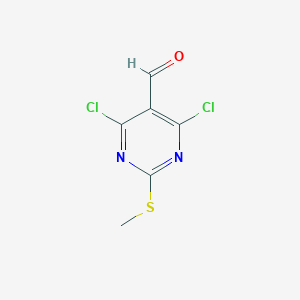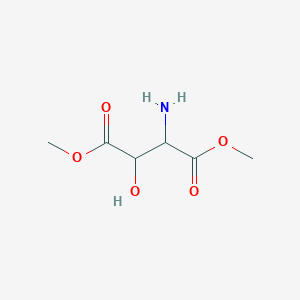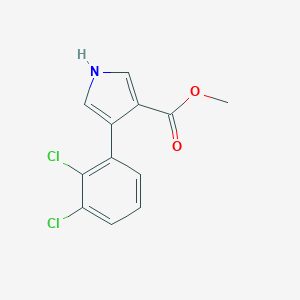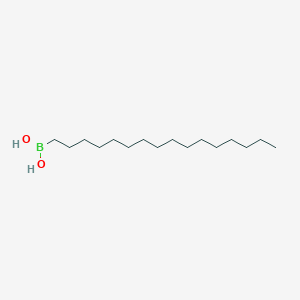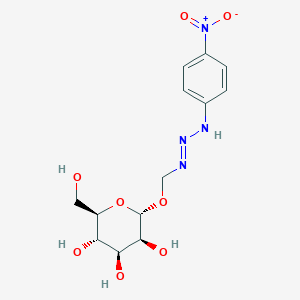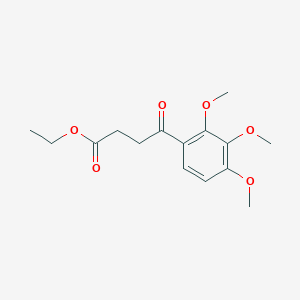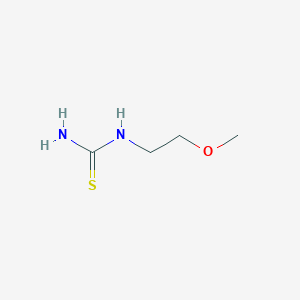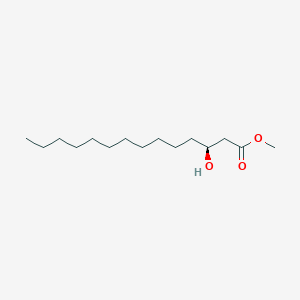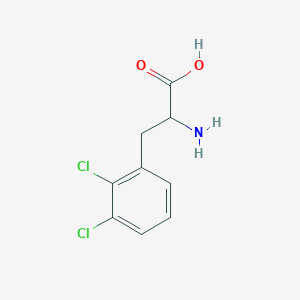
Dihydroaeruginoic acid
Übersicht
Beschreibung
Etoposide quinone is a metabolite of the anticancer drug etoposide. Etoposide is a semisynthetic derivative of podophyllotoxin, which is used to treat various types of cancer, including testicular cancer, small cell lung cancer, and other malignancies. Etoposide quinone is known for its role in the development of secondary acute myeloid leukemias in some patients treated with etoposide .
Wissenschaftliche Forschungsanwendungen
Etoposide quinone has several scientific research applications:
Chemistry: It is used to study the mechanisms of enzyme-mediated oxidation and reduction reactions.
Biology: Etoposide quinone is used to investigate the role of topoisomerase II in DNA cleavage and repair.
Medicine: It is studied for its role in the development of secondary acute myeloid leukemias and its potential as a chemotherapeutic agent.
Wirkmechanismus
Etoposide quinone acts as a covalent poison of human topoisomerase IIβ. It induces DNA cleavage by forming covalent bonds with the enzyme, leading to the accumulation of double-stranded breaks in the DNA. This process ultimately results in cell death. Etoposide quinone is also a potent irreversible inhibitor of TCPTP protein tyrosine phosphatase, contributing to its leukemogenic effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Dihydroaeruginoic acid interacts with various enzymes, proteins, and other biomolecules. It is formed by a bioacid catalyzed by copper enzymes . This compound exhibits antimicrobial activity against certain bacteria, making it useful as an antibiotic . It also participates in biosynthetic and metabolic pathways, regulating cellular signaling and antioxidant reactions .
Cellular Effects
This compound has several effects on different types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and affecting gene expression and cellular metabolism . Its antimicrobial activity suggests that it can influence the growth and survival of certain bacterial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It is thought to exert its effects through binding interactions with biomolecules and changes in gene expression . The compound is synthesized from salicylate and cysteine, followed by cyclization of cysteine .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from salicylate and cysteine in a process that requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa . This process involves various enzymes and cofactors .
Transport and Distribution
Information about how this compound is transported and distributed within cells and tissues is currently limited. Given its solubility in water and some organic solvents , it may be able to move through cellular and extracellular environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Etoposide quinone is synthesized from etoposide through metabolic oxidation. The process involves the conversion of etoposide to etoposide catechol by the enzyme cytochrome P450 3A4 (CYP3A4), followed by further oxidation to etoposide quinone .
Industrial Production Methods: The industrial production of etoposide quinone involves the large-scale synthesis of etoposide, followed by its metabolic conversion to etoposide quinone. The process requires stringent control of reaction conditions to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Etoposide quinone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form covalent bonds with proteins and DNA, leading to its biological activity .
Common Reagents and Conditions:
Oxidation: Etoposide is oxidized to etoposide quinone using enzymes such as CYP3A4.
Reduction: Reducing agents can reverse the oxidation process, converting etoposide quinone back to etoposide catechol.
Substitution: Etoposide quinone can react with nucleophiles, leading to the formation of covalent adducts.
Major Products: The major product of the oxidation of etoposide is etoposide quinone. The reduction of etoposide quinone yields etoposide catechol .
Vergleich Mit ähnlichen Verbindungen
Etoposide quinone is unique in its ability to form covalent bonds with topoisomerase IIβ, leading to a higher ratio of double- to single-stranded DNA breaks compared to its parent compound, etoposide. Similar compounds include:
Doxorubicin: Another topoisomerase II inhibitor used in cancer treatment.
Mitoxantrone: A topoisomerase II inhibitor with a different mechanism of action.
Podophyllotoxin: The natural precursor of etoposide, used in the synthesis of various anticancer drugs.
Etoposide quinone stands out due to its specific interaction with topoisomerase IIβ and its role in the development of secondary leukemias.
Eigenschaften
IUPAC Name |
2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECDPVOEINSAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197921 | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49608-51-7 | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49608-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Dihydroaeruginoic acid (Dha) and what is its significance in bacterial systems?
A1: this compound (Dha) is a precursor molecule in the biosynthesis of pyochelin, a siderophore produced by Pseudomonas aeruginosa. Siderophores are high-affinity iron-chelating molecules secreted by bacteria to acquire iron from the environment, which is essential for their growth and survival. [, ]. Dha itself has also been shown to bind iron and promote growth in Pseudomonads, suggesting siderophore-like activity [].
Q2: How is Dha biosynthesized in Pseudomonas aeruginosa?
A2: The biosynthesis of Dha in Pseudomonas aeruginosa involves a multi-step enzymatic pathway. The process begins with the activation of salicylic acid by the enzyme PchD, encoded by the pchD gene. PchD, a salicylate-AMP ligase, catalyzes the adenylation of salicylic acid. This activated salicylate molecule then reacts with cysteine, followed by cyclization, to form Dha. This pathway is regulated by iron availability, with iron-depleted conditions inducing the expression of the pchDCBA operon responsible for Dha and pyochelin synthesis [, ].
Q3: Does Dha have any known biological activity apart from its role in pyochelin biosynthesis?
A3: Yes, Dha has been identified as an antifungal antibiotic. Research has shown that it exhibits inhibitory activity against various phytopathogenic fungi and bacteria, including Septoria tritici, a fungal pathogen that causes Septoria leaf blotch in wheat [].
Q4: Are there any studies investigating the structure-activity relationship (SAR) of Dha?
A4: While the provided abstracts don't detail specific SAR studies for Dha, one research group explored high-throughput synthesis approaches to generate Dha analogs [, ]. This suggests an interest in understanding the relationship between Dha's structure and its biological activities, potentially for developing novel antifungal agents or exploring its role in bacterial iron acquisition.
Q5: What is the impact of transporter proteins on Dha production in bacteria?
A5: Studies on Pseudomonas protegens Pf-5, a biocontrol bacterium, reveal that certain transporters encoded within or near the enantio-pyochelin (an enantiomer of pyochelin) biosynthetic gene cluster influence the secretion of Dha and other pyochelin intermediates. For instance, deletion of the pchH and fetF transporter genes resulted in increased secretion of Dha and other intermediates without significantly impacting the transcription of biosynthetic genes. This suggests a role for these transporters in regulating the efflux of these compounds [].
Q6: Are there any known inhibitors of Dha production?
A6: While not explicitly stated in the provided abstracts, the fact that Dha biosynthesis is induced under iron-limiting conditions suggests that iron itself acts as an inhibitor of its production. When iron is abundant, the ferric uptake regulator (Fur) represses the expression of the pchDCBA operon, thereby downregulating Dha synthesis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



